Tungsten(VI) chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

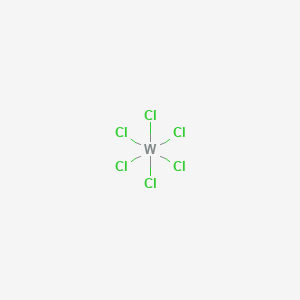

Tungsten(VI) chloride is an inorganic chemical compound composed of tungsten and chlorine, with the chemical formula WCl₆. This dark violet-blue compound exists as volatile crystals under standard conditions and is an important starting reagent in the preparation of various tungsten compounds .

Mécanisme D'action

Tungsten(VI) chloride, also known as Tungsten hexachloride or Hexachlorotungsten, is a highly reactive crystalline solid commonly used in the field of catalysis, perovskite solar cells, and light-emitting devices .

Target of Action

This compound primarily targets molybdenum-dependent enzymes . It interferes with the absorption of molybdenum and increases its excretion with the urine . In these enzymes, tungsten is able to displace molybdenum .

Mode of Action

This compound’s mode of action involves the displacement of molybdenum in molybdenum-dependent enzymes . This leads to an inhibition of the activities of enzymes such as xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Biochemical Pathways

The displacement of molybdenum by tungsten in enzymes results in increased sensitivity to sulfite and disturbances in the sulfur and xanthine metabolism . This then leads to high xanthine and low cystine and uric acid concentrations in plasma and urine .

Pharmacokinetics

It is known that the compound is highly reactive and can be corrosive . It is also known to be air and moisture sensitive .

Action Environment

This compound is sensitive to environmental factors. It is air and moisture sensitive , and its reactivity can be influenced by these factors. It is soluble in nonpolar solvents but reacts with alcohols and water .

Analyse Biochimique

Biochemical Properties

Tungsten(VI) chloride is known to interact with various enzymes and proteins. In molybdenum-dependent enzymes, this compound is able to displace molybdenum and thus leads to an inhibition of the activities of the xanthine dehydrogenase, sulfite oxidase, aldehyde oxidase, and nitrate reductase .

Cellular Effects

It is known to be highly reactive and can have strong oxidizing effects . This suggests that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with molybdenum-dependent enzymes. By displacing molybdenum, this compound inhibits the activities of these enzymes, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known to be a highly reactive and corrosive substance . This suggests that it could potentially have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. One study has reported that tungsten compounds, including this compound, caused a reduction in body weights in the lowest dose group .

Metabolic Pathways

This compound is involved in the metabolic pathways of molybdenum-dependent enzymes. By displacing molybdenum, it inhibits the activities of these enzymes, potentially affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tungsten(VI) chloride can be synthesized by chlorinating tungsten metal in a sealed tube at 600°C. The reaction is as follows :

W+3Cl2→WCl6

The compound exists in two polymorphs: the blue α form, which is more stable at room temperature, and the wine-red β form, which can be obtained by rapid cooling .

Industrial Production Methods: Industrial production of tungsten hexachloride typically involves the same chlorination process, ensuring high purity and yield by controlling the reaction conditions and using high-purity tungsten metal and chlorine gas.

Analyse Des Réactions Chimiques

Types of Reactions: Tungsten(VI) chloride undergoes various chemical reactions, including hydrolysis, methylation, and substitution .

Common Reagents and Conditions:

- Methylation: Reaction with trimethylaluminium yields hexamethyl tungsten :

WCl6+3Al2(CH3)6→W(CH3)6+3Al2(CH3)4Cl2

Major Products: The major products formed from these reactions include tungsten oxychlorides, tungsten trioxide, hexamethyl tungsten, and various substituted tungsten compounds.

Applications De Recherche Scientifique

Tungsten(VI) chloride has a wide range of applications in scientific research, including :

Chemistry: Used as a precursor in the synthesis of other tungsten compounds and as a catalyst in organic reactions.

Biology and Medicine: Investigated for its potential use in medicinal chemistry and as a component in diagnostic tools.

Industry: Utilized in the production of tungsten-based materials, coatings, and nanostructures.

Comparaison Avec Des Composés Similaires

- Tungsten hexafluoride (WF₆)

- Tungsten hexabromide (WBr₆)

- Molybdenum hexachloride (MoCl₆)

- Rhenium hexachloride (ReCl₆)

Comparison: Tungsten(VI) chloride is unique due to its specific reactivity and stability under various conditions. Compared to tungsten hexafluoride, it is less volatile and more stable. Tungsten hexabromide and molybdenum hexachloride share similar chemical properties but differ in their reactivity and applications .

Propriétés

Numéro CAS |

13283-01-7 |

|---|---|

Formule moléculaire |

Cl6W-6 |

Poids moléculaire |

396.5 g/mol |

Nom IUPAC |

tungsten;hexachloride |

InChI |

InChI=1S/6ClH.W/h6*1H;/p-6 |

Clé InChI |

XHYHOBJDYHRWHO-UHFFFAOYSA-H |

SMILES |

Cl[W](Cl)(Cl)(Cl)(Cl)Cl |

SMILES canonique |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W] |

Key on ui other cas no. |

13283-01-7 |

Pictogrammes |

Corrosive |

Origine du produit |

United States |

Q1: What is Tungsten Hexachloride (WCl6)?

A1: Tungsten Hexachloride (WCl6) is a dark violet to blue-black crystalline solid at room temperature. It is a highly reactive compound that hydrolyzes readily in air. WCl6 is a versatile reagent used in various chemical transformations, particularly in organic synthesis and materials science.

Q2: What is the molecular formula, weight, and spectroscopic data of WCl6?

A2: * Molecular Formula: WCl6 * Molecular Weight: 396.56 g/mol* Spectroscopic Data: The infrared spectrum of [(H5C6)4As][WCl6] exhibits two WCl6 stretching vibrations, indicating a distortion from regular octahedral symmetry. []

Q3: How does WCl6 interact with organic compounds?

A3: WCl6 is a strong Lewis acid and readily forms complexes with various organic molecules. For instance, it reacts with 2,2-dimethylpropylidynephosphane in POCl3, leading to the oxidation of phosphorus and the formation of 2,2,5,5-tetramethylhex-3-yne. This alkyne then coordinates to tungsten tetrachloride, forming the complex [(Cl3PO)WCl4(H9C4CCC4H9)]. []

Q4: Can you provide examples of WCl6's catalytic activity in organic synthesis?

A4: WCl6 demonstrates impressive catalytic activity in a range of organic reactions:

Q5: How does the structure of WCl6 relate to its catalytic activity?

A5: WCl6's ability to act as a Lewis acid and form complexes with organic substrates stems from its electron-deficient tungsten center. This characteristic is crucial for its activity in reactions like olefin metathesis, where it coordinates to the double bond, facilitating the rearrangement of substituents.

Q6: Is WCl6 used in polymerization reactions?

A6: Yes, WCl6 is a well-known catalyst for ring-opening metathesis polymerization (ROMP).

Q7: How does WCl6 perform in the preparation of tungsten carbide?

A7: WCl6 serves as a precursor in the plasma synthesis of nanosized tungsten carbide powder. The process involves controlling plasma torch power and reactant gas ratios to influence product composition and grain size. Subsequent heating in a hydrogen atmosphere yields fully carburized WC powder with particle sizes below 100 nm. []

Q8: Can WCl6 be used to synthesize other tungsten compounds?

A8: Absolutely. WCl6 acts as a starting material for synthesizing various tungsten compounds:

Q9: Are there any studies on the electrochemical properties of WCl6?

A9: Yes, electrochemical studies have been conducted on WCl6. For example, in acidic sodium chloroaluminate melts, WCl6 undergoes multiple reduction steps. The initial reduction step is influenced by oxide impurities, which react with WCl6 to form tungsten oxide tetrachloride (WOCl4). []

Q10: What about the stability of WCl6?

A10: WCl6 is highly reactive and moisture-sensitive, readily undergoing hydrolysis in air. It requires handling in inert atmospheres and storage under anhydrous conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)